molecular formula C17H13ClN4O4 B2701815 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 891125-20-5

2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No. B2701815
CAS RN: 891125-20-5
M. Wt: 372.77
InChI Key: JAQMLALKZQNRJG-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a chemical compound that has been widely researched in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

The compound is involved in synthetic chemistry research, where its preparation and reactivity are of interest. For example, the nitrosation of dimethylphenacylsulfonium bromide leads to compounds with similar structural motifs, showcasing the diverse reactivity of related chemical species in producing oxadiazoles and nitrobenzamides through 1,3-dipolar cycloadditions and other synthetic routes (Otsuji et al., 1971). Similarly, the synthesis of chlorantraniliprole, a compound with structural similarities, demonstrates the utility of these chemical frameworks in generating potent insecticidal agents, highlighting a methodological approach that could be applicable for the synthesis of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide (Chen Yi-fen et al., 2010).

Crystal Engineering and Molecular Structure

Research into the crystal engineering of hydrogen bonds and halogen bonds provides insights into the structural characteristics of compounds with nitrobenzamide and oxadiazole groups. These studies show the potential for designing molecular structures with specific properties, such as improved solubility or stability, which could be relevant for the development of new materials or pharmaceuticals (Saha et al., 2005).

Antimicrobial and Antitumor Potential

The structural features of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide suggest potential biological activity, similar to related compounds studied for their antimicrobial and antitumor properties. For instance, derivatives of 6-amino-2-phenylbenzothiazoles, which share functional group characteristics with the compound , have demonstrated cytostatic activities against various cancer cell lines, indicating the potential for research into similar compounds as therapeutic agents (Racané et al., 2006).

Molecular Electronics and Material Science

Compounds with oxadiazole rings, such as 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide, are of interest in the field of molecular electronics and materials science due to their electronic properties. Studies on related compounds have explored their potential applications in organic semiconductors, photovoltaic cells, and light-emitting diodes, underscoring the significance of such molecular frameworks in developing new electronic materials (Kumar et al., 2014).

properties

IUPAC Name

2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(22(24)25)5-6-14(13)18/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQMLALKZQNRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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